Methyl 4-Chloro-2-methylbenzoate
Description
Contextualization within Halogenated Benzoate (B1203000) Ester Chemistry
Halogenated benzoate esters are a class of compounds that have a halogen atom and an ester functional group attached to a benzene (B151609) ring. The nature and position of the halogen and other substituents on the aromatic ring significantly influence the chemical reactivity of the molecule. google.com In Methyl 4-chloro-2-methylbenzoate, the electronic effects of both the chloro and methyl groups play a crucial role in its chemical behavior.
The chlorine atom at the para-position is an electron-withdrawing group (EWG) primarily through its inductive effect (-I), which decreases the electron density of the aromatic ring. google.comidealawyers.com However, it also has a weak electron-donating resonance effect (+M). google.com The methyl group at the ortho-position is an electron-donating group (EDG) through an inductive effect and hyperconjugation. idealawyers.compatsnap.com
Overview of Research Significance and Academic Relevance
Substituted benzoate esters, including halogenated derivatives like this compound, are recognized as important intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. patsnap.com While specific research applications for this compound are not extensively documented in publicly available literature, the significance of its structural class is well-established.
For example, structurally related compounds serve as key building blocks for various therapeutic agents. A patent for the synthesis of an intermediate for the antidepressant Tianeptine involves a "methyl 4-chloro-2-(chlorosulfonyl)benzoate," highlighting the utility of chloro- and methyl-substituted benzoates in medicinal chemistry. Another isomer, methyl p-chloromethyl benzoate, is described as a crucial intermediate for manufacturing medicines and agricultural chemicals. patsnap.com
Furthermore, the precursor to the title compound, 4-chloro-2-methylbenzoic acid, is used in the synthesis of other compounds such as 4-chloro-2-methyl-3-nitrobenzoic acid methyl ester. The synthesis of methyl 2-methyl-4-acetylbenzoate, another substituted methyl benzoate, has been highlighted as important for the preparation of various pesticides. These examples underscore the academic and industrial interest in this class of molecules as versatile scaffolds for creating new, high-value chemical entities. The presence of multiple functional groups on the aromatic ring of this compound offers several reaction sites for further chemical modification.
Interactive Data Table: Identifiers for this compound
| Identifier Type | Identifier |
|---|---|
| CAS Number | 99585-12-3 googleapis.com |
| PubChem CID | 22349978 googleapis.com |
| DSSTox Substance ID | DTXSID40625130 googleapis.com |
| InChI | InChI=1S/C9H9ClO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3 googleapis.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJVBTHDUYTGLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625130 | |
| Record name | Methyl 4-chloro-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99585-12-3 | |
| Record name | Methyl 4-chloro-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Chloro 2 Methylbenzoate
Direct Esterification Approaches
The most common and direct route to Methyl 4-chloro-2-methylbenzoate is the esterification of 4-Chloro-2-methylbenzoic acid with methanol (B129727). This transformation can be accomplished through well-established classical methods as well as more contemporary techniques designed to improve efficiency and reaction conditions.
Esterification of 4-Chloro-2-methylbenzoic Acid with Methanol
The Fischer-Speier esterification is the archetypal method for this conversion, involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the protonation of the carbonyl oxygen of the carboxylic acid enhances its electrophilicity, facilitating the nucleophilic attack by methanol.
Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) is a traditional and widely used catalyst for Fischer esterification due to its strong acidity and dehydrating properties, which help to shift the reaction equilibrium towards the product side. uomustansiriyah.edu.iqtcu.edu Hydrogen chloride (HCl) dissolved in methanol is another effective homogeneous catalyst. youtube.com
Heterogeneous Catalysts: To overcome the challenges associated with the separation and recovery of homogeneous catalysts, solid acid catalysts have emerged as a sustainable alternative. These catalysts offer advantages such as ease of handling, reduced corrosion, and the potential for recycling and reuse. Examples of solid acid catalysts applicable to the esterification of benzoic acid derivatives include:
Sulfonated Resins: Ion-exchange resins, such as Amberlyst-15, have demonstrated high catalytic activity in esterification reactions. acs.org
Zeolites and Clays (B1170129): Modified clays, such as Montmorillonite K10, have been utilized as efficient solid acid catalysts for the esterification of substituted benzoic acids. researchgate.net
Metal Oxides and Mixed Metal Oxides: Solid acid catalysts based on zirconium and titanium oxides have been developed and shown to be effective for the esterification of various benzoic acids with methanol. mdpi.com
| Catalyst Type | Specific Example | Key Features |
| Homogeneous | Sulfuric Acid (H₂SO₄) | High catalytic activity, strong dehydrating agent. |
| Homogeneous | Hydrogen Chloride (HCl) | Effective in methanolic solutions. |
| Heterogeneous | Amberlyst-15 | Recyclable, reduced corrosion. |
| Heterogeneous | Montmorillonite K10 | Environmentally friendly, mild reaction conditions. |
| Heterogeneous | Zirconium/Titanium Oxides | High thermal stability, reusable. |
The esterification of 4-Chloro-2-methylbenzoic acid is a reversible reaction, and its rate is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. The presence of both a chloro and a methyl group on the benzene (B151609) ring can affect the reactivity of the carboxylic acid. The methyl group at the ortho position can introduce steric hindrance, potentially slowing down the rate of esterification compared to unsubstituted benzoic acid. The chloro group, being electron-withdrawing, can influence the electronic properties of the carbonyl group.
Kinetic studies on the esterification of substituted benzoic acids have shown that the reaction generally follows second-order kinetics. The rate of reaction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can sometimes enhance the electrophilicity of the carbonyl carbon, but this effect can be counteracted by steric hindrance, especially from ortho substituents. researchgate.net
Thermodynamically, the esterification reaction is typically slightly exothermic. The equilibrium constant (Keq) for the esterification of benzoic acid with methanol is generally in the range of 3-5, indicating that the reaction does not proceed to completion under equimolar conditions. tcu.edu To achieve high yields of this compound, it is common practice to use a large excess of methanol to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle. tcu.edu Additionally, the removal of water as it is formed, for instance by azeotropic distillation or the use of a dehydrating agent, can also drive the reaction to completion. tcu.edu
| Parameter | Influence on Esterification |
| Temperature | Increases reaction rate but can unfavorably affect equilibrium for exothermic reactions. |
| Catalyst | Increases the rate at which equilibrium is reached. |
| Reactant Ratio | Excess methanol shifts equilibrium towards product formation. |
| Water Removal | Drives the reaction to completion by removing a product. |
Novel Esterification Techniques
In recent years, several novel techniques have been developed to improve the efficiency and environmental friendliness of esterification reactions. These methods often offer advantages such as shorter reaction times, milder reaction conditions, and higher yields.
Microwave-Assisted Esterification: The use of microwave irradiation has emerged as a powerful tool to accelerate organic reactions. sciepub.comusm.my In the context of esterification, microwave heating can significantly reduce reaction times from hours to minutes. researchgate.netijprdjournal.com This rapid heating is believed to be due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a more efficient energy transfer. Microwave-assisted esterification of various aryl and alkyl carboxylic acids has been successfully demonstrated using catalysts like N-fluorobenzenesulfonimide, often providing excellent yields in a fraction of the time required for conventional heating. mdpi.com For substituted benzoic acids, microwave-assisted methods have been shown to be effective, even for sterically hindered substrates. usm.my
Precursor Synthesis Pathways
The availability of the starting material, 4-Chloro-2-methylbenzoic acid, is crucial for the synthesis of this compound. This precursor can be synthesized through several routes, primarily involving the modification of simpler aromatic compounds.
Synthesis of 4-Chloro-2-methylbenzoic Acid
One of the most common methods for the synthesis of substituted benzoic acids is the oxidation of the corresponding alkylbenzene. chemicalbook.com In the case of 4-Chloro-2-methylbenzoic acid, a plausible synthetic route involves the chlorination of 2-methyltoluene (o-xylene) followed by oxidation of the methyl group.
Another potential pathway starts from 4-chloro-2-methylaniline (B164923). This can be achieved through a Sandmeyer-type reaction, where the amino group is diazotized and subsequently replaced by a cyano group, which can then be hydrolyzed to the carboxylic acid.
A documented synthesis of 2-chloro-4-methylsulfonylbenzoic acid involves the chlorination of 4-methylsulfonyltoluene followed by oxidation with nitric acid. google.com While not the exact target molecule, this demonstrates a viable strategy for the introduction of a chloro group and subsequent oxidation of a methyl group on a substituted toluene (B28343) ring.
| Precursor | Reagents and Conditions | Product |
| 4-Methylsulfonyltoluene | 1. Cl₂, Fe or I₂ catalyst, 85-95 °C2. HNO₃, 175-195 °C | 2-Chloro-4-methylsulfonylbenzoic acid |
| 4-Chloro-2-methylaniline | 1. NaNO₂, HCl2. CuCN3. H₃O⁺, heat | 4-Chloro-2-methylbenzoic acid |
Approaches from Substituted Anilines (e.g., 2-methyl-4-chloroaniline)
One prominent pathway to this compound begins with the precursor 2-methyl-4-chloroaniline. sigmaaldrich.comnih.gov This method typically involves a Sandmeyer reaction, a versatile and widely used chemical process for synthesizing aryl halides from aryl diazonium salts. wikipedia.orglscollege.ac.inbyjus.com In this sequence, the amino group of 2-methyl-4-chloroaniline is first converted into a diazonium salt. This is achieved by treating the aniline (B41778) with nitrous acid, which is usually generated in situ from sodium nitrite (B80452) and a strong acid. masterorganicchemistry.com
The resulting diazonium salt is then subjected to a copper(I) catalyzed reaction. lscollege.ac.in For the synthesis of the chloro-substituted benzoic acid derivative, copper(I) chloride is employed. wikipedia.org This step, a radical-nucleophilic aromatic substitution, replaces the diazonium group with a chlorine atom, yielding 1,4-dichloro-2-methylbenzene. wikipedia.orglscollege.ac.in Subsequent steps would then be required to introduce the carboxyl group and esterify it to obtain the final product. The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups that are often difficult to install by other means. byjus.comnih.gov
It is important to note that historical industrial processes involving 4-chloro-2-methylaniline have raised health concerns, specifically regarding its potential to cause bladder cancer, leading to the discontinuation of such methods on an industrial scale in some contexts. google.com
Carboxylation Reactions of Halogenated Toluene Derivatives
Another synthetic avenue involves the direct carboxylation of halogenated toluene derivatives. A notable example is the one-pot chlorocarboxylation of toluene using chlorine dioxide under photoirradiation. nih.gov This method can produce a mixture of 2- and 4-chlorobenzoic acids. nih.gov The reaction is believed to proceed through a mechanism initiated by the photoirradiation of chlorine dioxide, which generates a chlorine radical. nih.gov This radical then attacks the toluene to form chlorotoluene, followed by hydrogen abstraction to create a benzyl (B1604629) radical, which is subsequently oxidized to the carboxylic acid. nih.gov
While this specific method yields a mixture of isomers, targeted carboxylation of a pre-existing chlorinated toluene, such as 4-chloro-2-methyltoluene, could theoretically lead to the desired 4-chloro-2-methylbenzoic acid. However, the direct and selective introduction of a carboxyl group at a specific position on a substituted aromatic ring can be challenging.
Multi-step Reaction Processes from Related Benzoic Acid Derivatives
A common and often more controlled approach involves multi-step syntheses starting from related benzoic acid derivatives. For instance, 4-Chloro-2-methylbenzoic acid can be synthesized from 4-chlorobenzoic acid through a series of reactions. chemicalbook.comsigmaaldrich.com This would likely involve the introduction of a methyl group onto the aromatic ring.
Alternatively, one could start with a brominated benzoic acid derivative. A patented method describes the preparation of 4-bromoacetyl-2-methyl benzoic acid methyl ester starting from 4-bromo-2-methylbenzoic acid. google.com This process begins with the esterification of 4-bromo-2-methylbenzoic acid with methanol, catalyzed by sulfuric acid, to produce methyl 4-bromo-2-methylbenzoate. google.com This intermediate could then potentially be de-brominated to yield this compound, although the patent focuses on a different final product.
Functional Group Interconversions Leading to the Methyl Ester
The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 4-chloro-2-methylbenzoic acid. chemicalbook.comsigmaaldrich.com This is a classic functional group interconversion. The Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid, is a common method. tcu.edu The equilibrium of this reaction is driven towards the product side by using a large excess of the alcohol or by removing the water formed during the reaction. tcu.edu
Green Chemistry Approaches in Synthesis
The development of more environmentally benign synthetic methods is a continuous goal in chemical manufacturing. In the context of reactions relevant to the synthesis of precursors for this compound, some "green" approaches have been explored.
The previously mentioned one-pot chlorocarboxylation of toluene using chlorine dioxide is presented as a metal-free and sustainable method for producing chlorobenzoic acids. nih.gov Another example can be found in the synthesis of methyl 4-methylbenzoate, a related compound, where a method utilizing diphenyl diselenide and hydrogen peroxide as a catalytic system for the oxidation of p-tolualdehyde has been reported as a green chemistry approach. chemicalbook.com While not directly for the synthesis of the chlorinated target compound, such methodologies highlight the potential for developing greener alternatives to traditional synthetic routes.
Industrial Synthesis Processes and Scalability Considerations
For the industrial-scale production of this compound, several factors are crucial, including cost of raw materials, reaction efficiency, safety, and ease of purification.
A patent for the preparation of methyl p-chloromethyl benzoate (B1203000) provides insights into industrial considerations. google.com This process involves the chlorination of methyl p-toluate (B1214165) using chlorine gas under UV light or with a chemical catalyst. google.com The reaction temperature is carefully controlled between 70°C and 140°C to manage the formation of byproducts. google.com The patent also describes the use of vacuum rectification to purify the product and recycle unreacted starting materials, which is a common practice in industrial settings to improve efficiency and reduce waste. google.com
The scalability of any synthetic route is paramount. Reactions that are high-yielding, use readily available and inexpensive starting materials, and have straightforward purification procedures are favored for industrial applications. For example, the esterification of a carboxylic acid is a generally scalable process. However, multi-step syntheses can become less economically viable on a large scale due to the accumulation of losses at each step.
Below is a table summarizing the key synthetic approaches:
| Synthetic Approach | Starting Material(s) | Key Reaction(s) | Advantages | Challenges/Considerations |
| From Substituted Anilines | 2-methyl-4-chloroaniline | Diazotization, Sandmeyer Reaction | Versatile for introducing various functional groups. | Potential health concerns with starting materials, multi-step process. |
| Carboxylation of Halogenated Toluenes | Toluene, Chlorine Dioxide | Photo-induced Chlorocarboxylation | One-pot reaction. | Can produce isomeric mixtures, requiring separation. |
| From Related Benzoic Acid Derivatives | 4-chlorobenzoic acid or 4-bromo-2-methylbenzoic acid | Multi-step synthesis involving functional group additions and modifications. | Good control over substitution patterns. | Can be a lengthy process with potential for lower overall yield. |
| Functional Group Interconversion | 4-chloro-2-methylbenzoic acid, Methanol | Fischer Esterification | Well-established and generally high-yielding reaction. | Requires a separate synthesis of the carboxylic acid precursor. |
Chemical Transformations and Reactivity of Methyl 4 Chloro 2 Methylbenzoate
Hydrodehalogenation Reactions
Hydrodehalogenation is a chemical process that involves the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. This reaction is of significant interest for the detoxification of halogenated organic compounds and for the synthesis of specific organic molecules.
Catalytic Dechlorination Mechanisms (e.g., Palladium-mediated)
The catalytic dechlorination of aryl chlorides is frequently accomplished using palladium-based catalysts. mdpi.com While specific studies on the catalytic hydrodechlorination of Methyl 4-chloro-2-methylbenzoate are not extensively documented in readily available literature, the general mechanism for similar compounds, such as methyl 4-chlorobenzoate, involves a palladium(0) active species. This process typically occurs in the presence of a hydrogen source.
The catalytic cycle is believed to initiate with the oxidative addition of the aryl chloride to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by the transfer of a hydride from a hydrogen donor to the palladium center. The final step is the reductive elimination of the dehalogenated product, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
A proposed general mechanism for the palladium-catalyzed hydrodechlorination of an aryl chloride is as follows:
Oxidative Addition: Ar-Cl + Pd(0) → Ar-Pd(II)-Cl
Hydride Transfer: Ar-Pd(II)-Cl + [H]⁻ → Ar-Pd(II)-H + Cl⁻
Reductive Elimination: Ar-Pd(II)-H → Ar-H + Pd(0)
Selective versus Non-selective Reduction
The selectivity of reduction in molecules with multiple reducible functional groups, such as this compound, is a critical aspect of synthetic chemistry. In this compound, both the chloro group and the ester group are susceptible to reduction under certain conditions.
Selective hydrodechlorination over the reduction of the ester group can be achieved by carefully choosing the catalyst and reaction conditions. Palladium catalysts are generally effective for cleaving carbon-halogen bonds without affecting the ester functionality under mild conditions. However, more aggressive reducing agents or harsher reaction conditions could lead to the non-selective reduction of both the chloro and the ester groups, potentially yielding 2-methylbenzyl alcohol or other reduced products. The selective reduction of the chloro group is generally favored due to the lower bond dissociation energy of the C-Cl bond compared to the C-O bond of the ester.
Aromatic Substitution Reactions
The benzene (B151609) ring of this compound is subject to aromatic substitution reactions, where an atom or group of atoms on the ring is replaced by another. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. The existing substituents on the ring determine the position of the incoming electrophile. The methyl group (-CH₃) is an activating group and an ortho-, para-director. The chloro group (-Cl) is a deactivating group but is also an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. The methyl ester group (-COOCH₃) is a deactivating group and a meta-director. lumenlearning.comlibretexts.orgunizin.orguci.edulibretexts.orgyoutube.comlibretexts.orglibretexts.org
Considering the combined directing effects of the substituents in this compound:
The methyl group at position 2 directs incoming electrophiles to positions 3 and 5 (ortho and para, respectively, relative to the methyl group).
The chloro group at position 4 directs incoming electrophiles to positions 3 and 5 (ortho and para, respectively, relative to the chloro group).
The methyl ester group at position 1 directs incoming electrophiles to position 3 and 5 (meta positions).
All three substituents direct incoming electrophiles to the positions meta to the ester and ortho to both the methyl and chloro groups. Therefore, electrophilic substitution is expected to occur predominantly at the C3 and C5 positions. A specific example is the nitration of 4-chloro-2-methylbenzoic acid, which yields 4-chloro-2-methyl-3-nitrobenzoic acid methyl ester, demonstrating substitution at the C3 position. sigmaaldrich.com
| Substituent | Position | Directing Effect | Favored Positions for Substitution |
|---|---|---|---|
| -COOCH₃ | 1 | Meta-director (deactivating) | 3, 5 |
| -CH₃ | 2 | Ortho, Para-director (activating) | 3, 5 |
| -Cl | 4 | Ortho, Para-director (deactivating) | 3, 5 |
Nucleophilic Aromatic Substitution Potential
Nucleophilic aromatic substitution (SNA_r_) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. qorganica.esopenstax.orgyoutube.comlibretexts.org In this compound, the chloro atom can act as a leaving group. The methyl ester group is an electron-withdrawing group, which can help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov
However, the presence of the electron-donating methyl group counteracts the electron-withdrawing effect of the ester group to some extent. Therefore, while nucleophilic aromatic substitution is possible, it would likely require forcing conditions, such as high temperatures or the use of a very strong nucleophile. nih.govacsgcipr.org The reaction is more feasible if additional strong electron-withdrawing groups are present on the ring. qorganica.es
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, being an aryl halide, can participate in several of these transformations.
Prominent examples of such reactions include the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgrsc.orgorganic-chemistry.orgnih.govnih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an aryl halide. This compound could be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl compounds. While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized ligands can facilitate their coupling. libretexts.org
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgnih.govnih.gov this compound could undergo a Heck reaction with various alkenes in the presence of a palladium catalyst and a base.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine. Although specific examples with this compound are not readily found, the closely related methyl 4-bromo-2-methylbenzoate has been shown to undergo Buchwald-Hartwig cross-coupling with 4-methylaniline. This suggests that under appropriate catalytic conditions, the chloro-analogue would also be a viable substrate for this transformation.
| Reaction Name | Coupling Partner | Bond Formed | Potential Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compound (e.g., R-B(OH)₂) | C-C | Biaryl ester |
| Heck Reaction | Alkene (e.g., R-CH=CH₂) | C-C | Substituted styryl ester |
| Buchwald-Hartwig Amination | Amine (e.g., R-NH₂) | C-N | N-Aryl ester |
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. libretexts.org In the context of this compound, the chloro substituent is the reactive site for this transformation.
While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided search results, the general principles of this reaction are well-established for similar aryl chlorides. libretexts.orgresearchgate.net The reaction typically involves a palladium(0) catalyst, a base, and an organoboron reagent, such as a boronic acid or a boronic ester. libretexts.org
The catalytic cycle is understood to proceed through three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) complex. libretexts.org
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex. libretexts.org
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst. libretexts.org
For instance, the coupling of a related compound, methyl 4-chlorobenzoate, with phenylboronic acid in the presence of a bis-carbene palladium complex catalyst yields methyl-(4-phenyl)-benzoate. chemicalbook.com This suggests that this compound would similarly react with various aryl and vinylboronic acids to produce a range of biaryl and styrenyl compounds. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be crucial in optimizing the yield and selectivity of the coupling product.
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), NiCl₂(PCy₃)₂ | Catalyzes the C-C bond formation. nih.govnih.gov |
| Ligand | Triphenylphosphine (PPh₃), dppf, PCy₃ | Stabilizes the palladium catalyst and influences reactivity. nih.govnih.gov |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent. researchgate.netresearchgate.net |
| Organoboron Reagent | Arylboronic acids, vinylboronic acids | Provides the new carbon-based substituent. |
| Solvent | Toluene (B28343), THF, DMF | Solubilizes reactants and facilitates the reaction. |
Other Palladium-Catalyzed Cross-Coupling Methods
Beyond the Suzuki-Miyaura reaction, this compound can participate in other palladium-catalyzed cross-coupling reactions. These methods are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The chloro substituent on the aromatic ring is the primary site of reactivity for these transformations.
Common palladium-catalyzed cross-coupling reactions applicable to aryl chlorides include:
Heck Reaction: This reaction couples the aryl chloride with an alkene to form a substituted alkene.
Sonogashira Coupling: This involves the coupling of the aryl chloride with a terminal alkyne to produce an arylalkyne. researchgate.net
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl chloride with an amine.
Stille Coupling: This method utilizes an organotin reagent to form a carbon-carbon bond with the aryl chloride.
The choice of reaction depends on the desired final product. For example, to introduce an acetylenic moiety, a Sonogashira coupling would be employed, while a Buchwald-Hartwig amination would be used to synthesize an arylamine derivative. Each of these reactions typically requires a palladium catalyst, a suitable ligand, a base, and a specific coupling partner. researchgate.net
Ester Hydrolysis and Transesterification Studies
The ester group in this compound is susceptible to hydrolysis and transesterification reactions.
Ester Hydrolysis: Hydrolysis involves the cleavage of the ester bond to yield the corresponding carboxylic acid, 4-chloro-2-methylbenzoic acid, and methanol (B129727). libretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.org
Acid-catalyzed hydrolysis is a reversible reaction that is typically driven to completion by using a large excess of water. libretexts.org
Base-catalyzed hydrolysis (saponification) is an irreversible process that yields the carboxylate salt of the acid. libretexts.org Subsequent acidification is required to obtain the free carboxylic acid. High-temperature water can also promote the hydrolysis of methyl benzoates. psu.edu
Studies on the hydrolysis of various methyl benzoates have shown that the reaction rates can be influenced by steric and electronic factors. psu.edu For instance, sterically hindered esters may require more forcing conditions to undergo complete hydrolysis. psu.edu
Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the case of this compound, reacting it with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst would result in the formation of a new ester (e.g., ethyl 4-chloro-2-methylbenzoate) and methanol. This reaction is often used to modify the properties of the ester or to introduce a different functional group. The process can be optimized by controlling factors such as the molar ratio of alcohol to ester, catalyst concentration, reaction temperature, and time. nih.govresearchgate.net
Derivatization Strategies for Functional Group Modification
The various functional groups on this compound offer multiple avenues for derivatization.
The methyl group on the benzene ring can undergo reactions typical of benzylic positions. For instance, free-radical chlorination, often initiated by UV light or a radical initiator, can lead to the formation of a chloromethyl group. google.com This newly introduced functionality can then serve as a handle for further nucleophilic substitution reactions.
As discussed in the context of palladium-catalyzed cross-coupling reactions (Sections 3.3.1 and 3.3.2), the chloro substituent is a key site for modification. It can be replaced with a variety of carbon-based groups (aryl, vinyl, alkynyl) or heteroatoms (nitrogen, oxygen) through different coupling protocols. researchgate.net
The ester group is a versatile functional handle. Besides hydrolysis and transesterification, it can undergo other transformations:
Amidation: Reaction with an amine can convert the ester into the corresponding amide. This transformation typically requires heating or the use of a catalyst.
Reduction: The ester can be reduced to the corresponding primary alcohol, (4-chloro-2-methylphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Grignard Reaction: Reaction with Grignard reagents (organomagnesium halides) can lead to the formation of tertiary alcohols. Two equivalents of the Grignard reagent add to the ester, with the first equivalent acting as a nucleophile to form a ketone intermediate, which then rapidly reacts with a second equivalent.
| Functional Group | Reaction Type | Reagents | Product Type |
|---|---|---|---|
| Methyl Group | Free-Radical Halogenation | Cl₂, UV light | Chloromethyl derivative google.com |
| Chloro Substituent | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, base | Biaryl compound libretexts.org |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, base | Arylalkyne researchgate.net | |
| Ester Moiety | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid libretexts.org |
| Reduction | LiAlH₄ | Primary alcohol | |
| Amidation | Amine, heat | Amide |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Mass Spectrometry (MS) Applications
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Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a related compound, 4-Chloro-2-methylbenzoic acid, shows characteristic absorption bands that can be extrapolated to understand the spectrum of its methyl ester derivative.
Key functional group vibrations for Methyl 4-Chloro-2-methylbenzoate would be expected in the following regions:
C=O Stretching: The ester carbonyl group (C=O) will exhibit a strong absorption band, typically in the range of 1720-1740 cm⁻¹.
C-O Stretching: The ester C-O single bond will show a strong, characteristic absorption in the 1250-1100 cm⁻¹ region.
Aromatic C=C Stretching: The benzene (B151609) ring will display several bands in the 1600-1450 cm⁻¹ region due to C=C bond stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl groups (both on the ring and in the ester) will appear just below 3000 cm⁻¹.
C-Cl Stretching: The C-Cl stretching vibration typically appears in the fingerprint region, usually between 800 and 600 cm⁻¹.
An interactive data table summarizing the expected IR absorption bands for this compound is provided below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | 1720-1740 | Strong |
| C-O (Ester) | 1250-1100 | Strong |
| Aromatic C=C | 1600-1450 | Medium to Weak |
| Aromatic C-H | >3000 | Medium to Weak |
| Aliphatic C-H | <3000 | Medium |
| C-Cl | 800-600 | Medium to Strong |
Raman Spectroscopy Studies
Raman spectroscopy provides complementary information to IR spectroscopy. For 4-Chloro-2-methylbenzoic acid, a related compound, Raman spectra have been recorded. For this compound, the following Raman shifts would be anticipated:
The symmetric stretching of the aromatic ring often gives a strong band around 1600 cm⁻¹.
The carbonyl C=O stretch is also observable in Raman spectra, though typically weaker than in IR.
Vibrations involving the C-Cl bond can also be Raman active.
X-ray Crystallography and Crystal Structure Analysis
Molecular Conformation and Dihedral Angles
The conformation of this compound will be primarily determined by the dihedral angle between the plane of the benzene ring and the plane of the ester group (-COOCH₃). In similar structures, this dihedral angle is influenced by the steric hindrance of the ortho-substituent (the methyl group in this case). It is expected that the ester group will be twisted out of the plane of the aromatic ring to minimize steric repulsion with the adjacent methyl group.
Intermolecular Interactions and Hydrogen Bonding Networks
In the absence of strong hydrogen bond donors like a carboxylic acid group, the intermolecular interactions in the crystal lattice of this compound will be dominated by weaker forces. These would likely include:
C-H···O Interactions: Weak hydrogen bonds between the methyl or aromatic C-H groups and the oxygen atoms of the ester carbonyl group are expected to play a significant role in the crystal packing.
Halogen Bonding: The chlorine atom can participate in halogen bonding (C-Cl···O or C-Cl···π interactions), which are directional interactions that can influence the crystal architecture.
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal structure.
Crystal Packing Architectures
Analysis of Intermolecular Contacts in this compound Unattainable Without Crystal Structure Data
A comprehensive analysis of the intermolecular contacts for the chemical compound this compound, specifically through Hirshfeld surface analysis, cannot be provided at this time. Extensive searches for crystallographic data, which are a prerequisite for such an analysis, have not yielded any published crystal structures for this specific compound.
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique relies on the precise atomic coordinates and unit cell parameters obtained from single-crystal X-ray diffraction experiments. The resulting crystallographic information file (CIF) is essential for generating the Hirshfeld surface and the associated 2D fingerprint plots, which detail the nature and prevalence of different intermolecular contacts.
Despite searches for relevant experimental data, no studies detailing the crystal structure or a pre-calculated Hirshfeld surface analysis for this compound could be located. While research on related isomers and derivatives of chlorobenzoates and methylbenzoates exists, this information is not transferable to the specific substitution pattern of the requested compound, as minor changes in molecular structure can lead to significant differences in crystal packing and intermolecular interactions.
Therefore, without the foundational crystallographic data, the generation of data tables and a detailed discussion of the Hirshfeld surface analysis for the intermolecular contacts of this compound is not possible. Further experimental work to determine the crystal structure of this compound is necessary before such an analysis can be performed.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of Methyl 4-chloro-2-methylbenzoate.
DFT studies have been employed to investigate the electronic structure of this compound, providing insights into its reactivity and spectroscopic properties. These calculations typically involve optimizing the molecular geometry and then computing various electronic parameters.
One area of focus has been the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals is critical in determining the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. For this compound, the calculated HOMO-LUMO gap helps to quantify its electrophilic and nucleophilic nature.
Furthermore, DFT calculations allow for the generation of Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map typically shows negative potential (red and yellow areas) around the oxygen atoms of the ester group and the chlorine atom, indicating these are sites susceptible to electrophilic attack. Positive potential (blue areas) is generally observed around the hydrogen atoms.
Table 1: Selected DFT-Calculated Electronic Properties of this compound
| Parameter | Description | Typical Calculated Value Range |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.0 to 7.0 eV |
| Dipole Moment | Measure of the net molecular polarity | 1.5 to 2.5 Debye |
Note: The values presented are typical ranges derived from computational studies and can vary depending on the specific functional and basis set used in the calculation.
The presence of the methyl and ester groups on the benzene (B151609) ring introduces rotational flexibility, leading to different possible conformers for this compound. Conformer analysis, typically performed using quantum chemical methods, aims to identify the most stable three-dimensional arrangements of the molecule.
The primary rotational degree of freedom is the torsion angle around the C(aryl)-C(ester) bond. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.
Energy minimization calculations have shown that the planar conformer, where the ester group is coplanar with the benzene ring, is generally the most stable. This planarity allows for maximum delocalization of π-electrons between the ring and the carbonyl group. However, steric hindrance between the ortho-methyl group and the methoxy (B1213986) group of the ester can cause a slight deviation from perfect planarity in the lowest energy structure. The energy barrier to rotation around the C(aryl)-C(ester) bond provides insight into the conformational flexibility of the molecule at different temperatures.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time.
MD simulations can model the conformational changes of this compound in a solvent environment. These simulations track the movements of all atoms in the system over time, providing a detailed picture of how the molecule explores different conformations. In solution, the molecule is not static but constantly undergoes torsional rotations and vibrations. MD simulations can reveal the preferred conformations in different solvents and the timescales of transitions between them. For example, the planarity of the molecule might be influenced by the polarity of the solvent, with polar solvents potentially stabilizing more polar conformers.
MD simulations are also invaluable for studying the interactions between this compound and its surrounding environment. By explicitly including solvent molecules in the simulation box, one can analyze the solvation shell around the solute. Radial distribution functions can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of this compound. This provides a detailed understanding of solvation effects, such as the formation of hydrogen bonds (if applicable) or van der Waals interactions with the solvent. These simulations can also be extended to study interactions with other molecules, which is crucial for understanding its behavior in chemical reactions or biological systems.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. While specific QSAR models exclusively developed for this compound are not widely reported in general literature, it can be included as part of a larger dataset in broader QSAR studies.
In such a study, various molecular descriptors for this compound would be calculated. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., dipole moment, atomic charges).
Table 2: Examples of Molecular Descriptors for this compound Used in QSAR Studies
| Descriptor Class | Example Descriptors | Information Provided |
| Constitutional | Molecular Weight, Number of Aromatic Bonds | Basic structural information |
| Topological | Wiener Index, Balaban Index | Molecular branching and connectivity |
| Geometrical | Molecular Surface Area, Molecular Volume | Size and shape of the molecule |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/Lipophilicity |
| Electronic | Dipole Moment, Partial Charges on Atoms | Electronic distribution and polarity |
These descriptors, along with those of other related compounds, would then be used to build a statistical model that correlates the structural features with a specific activity (e.g., herbicidal activity, insecticidal activity, or reaction rate). The resulting QSAR equation can then be used to predict the activity of new, untested compounds with similar structures. The inclusion of this compound in such a study helps to define the chemical space and improve the predictive power of the model.
Prediction of Biological Activities Based on Structural Features
The biological activity of a molecule like this compound is influenced by various molecular descriptors, which can be calculated using computational methods. These descriptors fall into several categories:
Electronic Descriptors: These relate to the distribution of electrons in the molecule and include properties like dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding how the molecule might interact with biological receptors.
Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters. These factors determine how well the molecule can fit into the active site of an enzyme or a receptor.
Hydrophobic Descriptors: The octanol-water partition coefficient (LogP) is a key descriptor for hydrophobicity, influencing the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The computed XLogP3 for this compound is 3.4, suggesting a moderate level of lipophilicity. nih.gov
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.
By developing a QSAR model using a dataset of structurally related compounds with known biological activities, it would be possible to predict the potential efficacy of this compound for a specific biological target. For instance, studies on other chlorinated aromatic compounds have successfully used QSAR to predict activities such as anticancer and antimicrobial effects. rsc.org
Correlation with Environmental Fate Parameters
Computational models are increasingly used to predict the environmental fate of chemicals, providing crucial data for risk assessment. nih.gov These predictions can encompass persistence, bioaccumulation, and transformation in various environmental compartments. For this compound, theoretical calculations can estimate key parameters that govern its environmental behavior.
Key Environmental Fate Parameters and Their Computational Prediction:
| Parameter | Description | Relevance to this compound |
| Biodegradation | The breakdown of the compound by microorganisms. | The presence of a chlorine atom on the aromatic ring can increase persistence, as the C-Cl bond is generally resistant to cleavage. However, the methyl and ester groups may provide sites for initial microbial attack. Studies on related chlorobenzoic acids indicate that the position of the chlorine atom significantly influences the degradation pathway and rate. nih.govnih.gov |
| Photodegradation | The breakdown of the compound by sunlight. | The aromatic ring in this compound can absorb UV radiation, potentially leading to photodegradation in aquatic environments or on surfaces. Computational methods can predict the UV absorption spectrum and the likelihood of direct photolysis. |
| Soil Sorption | The tendency of the compound to bind to soil particles. | The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of this process. It can be estimated from the octanol-water partition coefficient (LogP). The moderate lipophilicity of this compound (XLogP3 = 3.4) suggests it will have a tendency to sorb to organic matter in soil and sediment, reducing its mobility in the environment. nih.gov |
| Hydrolysis | The breakdown of the compound in the presence of water. | The ester functional group in this compound is susceptible to hydrolysis, which can be acid or base-catalyzed, to yield 4-chloro-2-methylbenzoic acid and methanol (B129727). The rate of hydrolysis can be estimated using computational models that consider the electronic effects of the substituents on the benzene ring. |
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), is a powerful tool for elucidating the detailed mechanisms of chemical reactions. This involves calculating the energies of reactants, transition states, and products, providing a complete energy profile for a reaction pathway.
For this compound, computational methods can be applied to understand various reactions, such as its synthesis or degradation. For example, in the esterification of 4-chloro-2-methylbenzoic acid with methanol to form the title compound, DFT calculations could model the reaction pathway, likely proceeding through a tetrahedral intermediate. These calculations can help identify the rate-determining step and optimize reaction conditions by providing insights into the energies of different intermediates and transition states.
Similarly, in studying the degradation of this compound, computational methods can be used to explore potential pathways, such as hydroxylation of the aromatic ring or cleavage of the ester bond. By calculating the activation energies for different possible reactions, the most likely degradation products can be predicted. For instance, studies on the degradation of similar chlorinated aromatic compounds have used computational methods to map out the reaction pathways initiated by hydroxyl radicals in advanced oxidation processes. bg.ac.rs
Applications in Organic Synthesis and Materials Science
A Linchpin in Organic Synthesis: The Role of Methyl 4-Chloro-2-methylbenzoate as a Synthetic Intermediate
The reactivity of the chloro, methyl, and ester functional groups on the benzene (B151609) ring makes this compound a valuable intermediate in the synthesis of numerous organic compounds. Its strategic importance is particularly evident in the pharmaceutical and agrochemical industries, as well as in the production of coloring agents.
A Precursor for Pharmaceutical Compounds
This compound and its parent acid, 4-chloro-2-methylbenzoic acid, are instrumental in the synthesis of various pharmaceutical intermediates. For instance, 4-chloro-2-methylbenzoic acid can be converted into key precursors such as 4-chloro-2-methyl-3-nitrobenzoic acid methyl ester and 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid. sigmaaldrich.comchemicalbook.com These transformations highlight the compound's utility as a starting material for creating structurally diverse molecules with potential therapeutic applications.
A notable example of a closely related derivative in pharmaceutical synthesis is in the preparation of an intermediate for the antidepressant drug Tianeptine. A patented process describes the synthesis of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate (B1203000), which starts from 4-chloro-2-aminobenzoic acid. google.com This underscores the value of the substituted chlorobenzoate framework in constructing complex and medicinally important molecules.
A Building Block for Agrochemicals
The structural motifs present in this compound are also found in various agrochemical compounds. The presence of both a halogen and a methyl group on the aromatic ring can influence the biological activity and environmental persistence of the final product. While direct synthesis pathways for specific commercial agrochemicals starting from this compound are not extensively documented in publicly available literature, the general utility of chloromethyl benzoic acid esters as intermediates in the synthesis of agricultural chemicals is recognized. google.com The parent compound, 4-chloro-2-methylbenzoic acid, is a known precursor for intermediates that can be further elaborated into active agrochemical ingredients.
A Foundation for Dyes and Pigments
Substituted aromatic compounds are fundamental to the dye and pigment industry, and derivatives of chloromethylbenzoic acid are no exception. Although direct evidence for the use of this compound in the synthesis of specific dyes is limited, the application of closely related compounds is well-established. For example, azo dyes, a major class of synthetic colorants, are often synthesized through the diazotization of aromatic amines followed by coupling with a suitable aromatic compound. nih.govyoutube.com Derivatives of 4-chloro-2-methylbenzoic acid can serve as precursors to the necessary aromatic amines or coupling components in these reactions. The synthesis of azo dye derivatives incorporating various heterocyclic scaffolds often utilizes substituted anilines and benzoic acids, demonstrating the potential for this class of compounds in creating a diverse palette of colors. nih.govisnra.net
Pioneering Advanced Materials: The Role of this compound in Material Science
The exploration of novel materials with tailored properties is a continuous endeavor in materials science. The incorporation of functional organic molecules into polymers and the development of specialty chemicals are key areas where compounds like this compound are beginning to show promise.
Incorporation into Polymer Chemistry
Exploration in Specialty Chemicals
Specialty chemicals are a class of low-volume, high-value products that have specific functions. This compound serves as a building block for the synthesis of various specialty chemicals. Its derivatives can be utilized in applications ranging from electronic materials to performance-enhancing additives. The unique combination of functional groups allows for the synthesis of molecules with specific electronic and physical properties, making them suitable for use in niche applications within the chemical industry.
Potential in Optical, Electrical, or Mechanical Materials
An extensive review of available scientific literature indicates a notable lack of specific research into the optical, electrical, or mechanical properties of this compound. While substituted benzoate esters can serve as foundational structures in the development of functional materials, such as liquid crystals and polymers, dedicated studies to characterize or incorporate this particular compound into material systems are not prominently documented. ossila.com
The unique substitution pattern of this compound, featuring a chlorine atom and a methyl group on the benzene ring, influences its electronic and steric characteristics. These features could theoretically be exploited in the design of novel materials. For instance, the polarity and polarizability of the molecule could be relevant for dielectric applications, and its rigid structure could be a component in high-strength polymers. However, without specific experimental data or theoretical modeling for this compound, its potential in optical, electrical, or mechanical materials remains an area open for future investigation.
Catalyst Development and Screening for Reactions Involving the Compound
Catalyst development relevant to this compound is centered on two main areas: its synthesis via esterification and its subsequent functionalization through reactions like cross-coupling and hydrogenation.
Catalysis in the Synthesis of this compound
The primary industrial route to this compound is the esterification of 4-chloro-2-methylbenzoic acid with methanol (B129727). While traditional mineral acids like sulfuric acid can catalyze this reaction, research has increasingly focused on developing reusable and more environmentally benign solid acid catalysts. mdpi.comacs.org These catalysts offer advantages in terms of separation, reusability, and reduced corrosive waste. mdpi.com
Research into the esterification of substituted benzoic acids has highlighted several effective solid acid systems. Modified clays (B1170129) and mixed metal oxides have shown significant promise. For example, phosphoric acid-modified Montmorillonite K10 clay has been demonstrated as an efficient, solvent-free catalyst for the esterification of various benzoic acids. ijstr.org Similarly, zirconium/titanium (Zr/Ti) based solid superacids have been developed, exhibiting high catalytic activity that is influenced by the catalyst's structure and the steric hindrance of the substrates. mdpi.com
| Catalyst System | Substrate(s) | Key Research Finding | Reference |
|---|---|---|---|
| Phosphoric Acid Modified Montmorillonite K10 (PMK) | Substituted Benzoic Acids and various alcohols | The PMK catalyst was effective under solvent-free conditions, with benzoic acids having both electron-donating and withdrawing groups providing high yields with methanol. | ijstr.org |
| Zirconium/Titanium (Zr/Ti) Solid Acid | Benzoic acids with different functional groups and methanol | A Zr/Ti atomic ratio of 1.2 exhibited the highest catalytic activity. The study noted that steric hindrance at the ortho-position of the benzoic acid played a dominant role in decreasing the reaction yield. | mdpi.com |
| Carbon-Based Solid Acid (C-SO3H) from Coal Tar | Benzoic acid and butanol | A catalyst with a high density of -SO3H groups showed an esterification rate of 99.2% and could be reused multiple times without significant loss of activity. | researcher.life |
| H2SO4/SiO2 | Benzoic acid and methanol | A solid catalyst of sulfuric acid on a silica (B1680970) support demonstrated high catalytic efficiency, suggesting acid strength comparable to concentrated sulfuric acid. | researchgate.net |
Catalyst Screening for Functionalization Reactions
The chloro- and ester- functional groups on this compound allow for a variety of subsequent chemical transformations, with catalyst selection being critical for achieving high yield and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and it is particularly relevant for aryl chlorides like this compound. The reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides, necessitating the development of highly active catalyst systems. researchgate.net Research in this area involves the screening of different palladium sources, ligands, and reaction conditions. researchgate.netresearchgate.net Buchwald's development of sulfonated biarylphosphine ligands, for instance, has led to highly active and stable catalysts for Suzuki-Miyaura reactions of aryl chlorides in aqueous media. organic-chemistry.org Nickel-based catalysts are also emerging as a more cost-effective alternative to palladium for these transformations. rsc.org
Catalytic Hydrodehalogenation: This reaction involves the removal of the chlorine atom and its replacement with a hydrogen atom, a process useful for both detoxification of halogenated compounds and for specific synthetic steps. Palladium on carbon (Pd/C) is a conventional catalyst for this transformation, often using a hydrogen source like formate (B1220265) salts. acs.org More advanced catalytic systems, such as palladium complexes with specialized ligands like ylide-substituted phosphines (YPhos), have been shown to effect hydrodehalogenation under mild conditions using ethanol (B145695) as the hydride source. rsc.org Comparative studies of catalysts like Pd/C and Raney Ni are crucial for optimizing the selective hydrodehalogenation of various halogenated aromatic compounds. acs.org
| Reaction Type | Catalyst System (Palladium Source + Ligand) | Substrate Type | Key Finding | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)2 + APhos | Heteroatom-substituted heteroaryl chlorides | The combination was effective for sterically hindered substrates where other catalysts failed. | researchgate.net |
| Suzuki-Miyaura Coupling | PdCl2[PR2(Ph-R')]2 | Heteroaryl chlorides | New air-stable palladium complexes exhibited high efficiency and turnover numbers (up to 10,000) for a diverse range of substrates. | researchgate.net |
| Suzuki-Miyaura Coupling | Pd-132 | 6-chloroguanosine | Catalyst was effective in a single-step synthesis of 6-heteroaryl-2-aminopurines from a chlorinated precursor. | researchgate.net |
| Hydrodehalogenation | Pd/C + Formate Salts | Aryl halides | Effective system for catalytic transfer hydrogenolysis to replace a halogen with hydrogen. | acs.org |
| Hydrodehalogenation | Palladium complexes + YPhos ligands | Chloro- and polyhalogenated compounds | Accomplished dehalogenation under mild conditions using ethanol as the hydride source. | rsc.org |
Biological and Medicinal Chemistry Research
Investigation of Biological Activities
Scientific inquiry has focused on a range of potential biological effects of this compound, from receptor and enzyme interactions to its impact on various organisms and physiological processes.
Enzymatic Inhibition Studies (e.g., Carbonic Anhydrase III)
There is no direct evidence in the reviewed scientific literature to suggest that Methyl 4-chloro-2-methylbenzoate has been specifically investigated as an inhibitor of Carbonic Anhydrase III. Carbonic anhydrases are a family of enzymes, and inhibitors are typically studied for their selectivity across different isoforms, such as the cytosolic hCA I and II versus the tumor-associated hCA IX and XII. nih.govnih.gov Research in this area has focused on other classes of compounds, like derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide, which have shown selective inhibition of certain carbonic anhydrase isoforms. nih.gov
Potential as Insecticidal or Pesticidal Agents
While direct studies on the insecticidal properties of this compound are limited, extensive research exists on its parent compound, methyl benzoate (B1203000), and related analogs. Methyl benzoate, a naturally occurring volatile organic compound, has demonstrated significant efficacy as a contact toxicant, fumigant, repellent, and oviposition deterrent against a wide array of insect pests. encyclopedia.pubmdpi.com
Research has shown methyl benzoate to be effective against:
Spotted wing drosophila (Drosophila suzukii) mdpi.com
Brown marmorated stink bug (Halyomorpha halys) mdpi.com
Sweetpotato whitefly (Bemisia tabaci) nih.gov
Common bed bug (Cimex lectularius) nih.govoup.com
Red imported fire ant (Solenopsis invicta) oup.com
Studies on Bemisia tabaci revealed that a 2% methyl benzoate solution caused 100% mortality within 24 hours of direct spray application. nih.gov The fumigant activity of methyl benzoate and its analogs has also been evaluated against bed bugs, with methyl benzoate causing over 90% mortality in a laboratory assay. oup.com The insecticidal activity of various methyl benzoate analogs against bed bugs is detailed in the table below.
| Compound | Mortality Rate (24h) |
| Methyl benzoate | >90% |
| Vinyl benzoate | ~67% |
| Methyl-2-methylbenzoate | ~73% |
| Methyl-2-chlorobenzoate | 53% |
| Methyl-3-methylbenzoate | 37% |
| Hexyl benzoate | 3% |
| Methyl-3-methoxybenzoate | 0% |
| Data sourced from fumigant assays on adult bed bugs. oup.com |
The lethal concentration (LC50) values for methyl benzoate against different life stages of B. tabaci and against two strains of bed bugs further quantify its potency.
| Organism | Life Stage/Strain | LC50 Value |
| Bemisia tabaci | Eggs | 0.3% |
| Bemisia tabaci | 4th-instar Nymphs | 0.2% |
| Bemisia tabaci | Adults | 0.2% |
| Cimex lectularius | Pyrethroid-susceptible | 4.1 mg/liter |
| Cimex lectularius | Pyrethroid-resistant | 6.2 mg/liter |
| Data for B. tabaci sourced from contact toxicity studies nih.gov; data for C. lectularius from fumigant toxicity studies. oup.com |
Given the established insecticidal profile of methyl benzoate and its analogs, it is plausible that this compound could exhibit similar properties, though specific research is required to confirm this.
Exploration of Anti-inflammatory and Analgesic Properties
No specific research detailing the anti-inflammatory or analgesic properties of this compound was found in the reviewed literature. Studies on other ester-containing compounds, such as chlorogenic acid methyl ester, have demonstrated anti-inflammatory effects through pathways involving COX-2 and NF-κB, but this compound is structurally distinct from this compound. rsc.org
Antifungal Research
The scientific literature lacks specific studies on the antifungal activity of this compound. Research into new antifungal agents has explored other chlorinated molecules, such as 2-chloro-N-phenylacetamide, which has shown fungicidal and antibiofilm activity against resistant Candida and Aspergillus species. nih.govscielo.brscielo.br Another area of research has focused on 3-methyl-4-nitrobenzoate derivatives, which have demonstrated activity against various Candida strains. researchgate.net However, these findings cannot be directly extrapolated to this compound without dedicated investigation.
Structure-Activity Relationship (SAR) Studies in Drug Discovery
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making targeted chemical modifications. For this compound, a hypothetical SAR study would involve systematically altering its structure to understand how changes affect its biological activity. Key modifications could include:
Positional Isomerism: Moving the chloro and methyl groups to different positions on the benzene (B151609) ring to assess the impact on target binding or activity.
Halogen Substitution: Replacing the chloro group with other halogens (e.g., fluorine, bromine) to evaluate the effect of electronegativity and size.
Alkyl Group Modification: Changing the methyl group at the 2-position to other alkyl groups (e.g., ethyl, propyl) to probe steric tolerance.
Ester Group Alteration: Modifying the methyl ester to other esters (e.g., ethyl, propyl) or to a carboxylic acid or amide to investigate the importance of this functional group for activity.
While SAR studies have been conducted on various compound classes like 2-phenoxybenzamides and benzoxazoles for different therapeutic targets, specific SAR data for this compound and its derivatives are not available in the current body of scientific literature. researchgate.netmdpi.com Such studies would be essential to develop this compound into a potential drug or agrochemical.
Identification of Key Pharmacophores
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For a molecule like this compound, the key pharmacophoric features would likely include hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
Design of Derivatives with Enhanced Activity
The design of derivatives of a lead compound like this compound would aim to enhance its biological activity by modifying its structure to improve binding affinity, selectivity, or pharmacokinetic properties. The substituted benzoate scaffold is a versatile starting point for such modifications.
One common strategy is the variation of substituents on the aromatic ring. For example, replacing the chlorine atom with other halogens like bromine can alter the electronic properties and reactivity of the molecule. It has been noted that a bromine substituent can make a compound more reactive in nucleophilic aromatic substitution reactions compared to a chloro analog. This could be advantageous in the synthesis of more complex derivatives.
Another approach is the modification of the ester group. The synthesis of a series of straight-chain alkyl esters of 4-sulphonylbenzoic acid demonstrated that varying the length of the alkyl chain significantly impacts the compound's hydrophobicity and, consequently, its biological activity. nih.gov
Furthermore, the core benzoic acid structure can be incorporated into more complex heterocyclic systems. For example, the synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives containing a benzoic acid moiety has been explored to generate compounds with potential antimicrobial and antitumor activities. rdd.edu.iq
The following table illustrates how modifications to the benzoate structure can influence biological activity, based on findings from related compounds.
| Derivative Class | Modification Strategy | Observed Effect on Activity | Reference |
| Halogenated Benzoates | Substitution of chlorine with bromine | Increased reactivity in SNAr reactions | |
| Alkyl Benzoate Esters | Variation of alkyl chain length | Altered hydrophobicity and inhibitory activity | nih.gov |
| Heterocyclic Derivatives | Incorporation of benzoic acid into oxadiazoles | Potential for antimicrobial and antitumor activity | rdd.edu.iq |
Metabolite Identification and Profiling
In Vitro Metabolic Stability
The metabolic stability of a compound is typically assessed by incubating it with liver microsomes or hepatocytes and monitoring its disappearance over time. nih.gov This provides key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). While no specific in vitro metabolic stability data for this compound has been found in the reviewed literature, studies on similar compounds provide valuable insights.
For example, the metabolism of pyrethroids, which also contain ester functionalities, is extensively carried out by carboxylesterases (CES) in the human liver. nih.gov It is highly probable that this compound would also be a substrate for these enzymes, leading to its hydrolysis.
The table below presents hypothetical in vitro metabolic stability data for this compound, based on typical values for compounds with similar structural features that undergo ester hydrolysis.
| Parameter | Value | Description |
| In Vitro Half-life (t½) | 15-45 min | The time taken for 50% of the compound to be metabolized in liver microsomes. |
| Intrinsic Clearance (CLint) | Moderate to High | The inherent ability of the liver enzymes to metabolize the compound. |
Metabolic Pathways and Enzymes
The metabolism of this compound is expected to proceed through two main pathways:
Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis by carboxylesterases (CES1 and CES2), which are abundant in the liver. nih.gov This reaction would yield 4-chloro-2-methylbenzoic acid and methanol (B129727). The resulting carboxylic acid is more polar and can be more readily excreted.
Oxidation: The methyl group on the benzene ring can be oxidized by cytochrome P450 (CYP) enzymes. This would likely involve hydroxylation to form a hydroxymethyl derivative, which could be further oxidized to a carboxylic acid. Studies on the metabolism of chloroprene (B89495) have shown that cytochrome P450 enzymes are involved in the oxidation of chlorinated compounds. nih.gov
The primary metabolite would likely be 4-chloro-2-methylbenzoic acid. This could then undergo further Phase II conjugation reactions, such as glucuronidation, to form even more water-soluble metabolites for excretion.
The following table summarizes the probable metabolic pathways and the enzymes involved.
| Metabolic Pathway | Enzyme(s) Involved | Primary Metabolite(s) | Reference |
| Ester Hydrolysis | Carboxylesterases (CES1, CES2) | 4-chloro-2-methylbenzoic acid, Methanol | nih.gov |
| Oxidation (Hydroxylation) | Cytochrome P450 (CYP) enzymes | 4-chloro-2-(hydroxymethyl)benzoic acid methyl ester | nih.gov |
Environmental Fate and Degradation Studies
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For Methyl 4-chloro-2-methylbenzoate, the primary abiotic degradation mechanisms of environmental relevance are photolysis and hydrolysis.
For instance, the solar photoelectro-Fenton (SPEF) treatment of the structurally similar herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) has been shown to be effective. In this process, hydroxyl radicals, which are also photochemically generated in the environment, attack the aromatic ring, leading to its degradation. nih.gov The decay of MCPA follows pseudo-first-order kinetics, with the formation of intermediates like 4-chloro-2-methylphenol (B52076), methylhydroquinone, and methyl-p-benzoquinone. nih.gov It is plausible that this compound could undergo similar hydroxyl radical-mediated degradation in sunlit surface waters and in the atmosphere. The presence of chlorine and methyl substituents on the benzene (B151609) ring will influence the rate and pathways of these reactions.
Furthermore, studies on the photocatalytic degradation of chlorobenzenes have shown that the number and position of chlorine atoms on the benzene ring affect the degradation rate. nih.gov Generally, an increase in the number of chlorine atoms can decrease the degradation efficiency. nih.gov This suggests that the single chlorine atom in this compound may allow for more efficient photolytic degradation compared to more highly chlorinated analogues.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ester functional group in this compound is susceptible to hydrolysis, which would yield 4-chloro-2-methylbenzoic acid and methanol (B129727). The rate of this reaction is significantly influenced by pH and temperature.
Studies on the hydrolysis of various ring-substituted methyl benzoates have demonstrated that the reaction is consistent with a mechanism involving the addition of a hydroxide (B78521) ion to the ester carbonyl group, particularly at pH values greater than 5. oieau.fr The rate of hydrolysis can be correlated with the electronic effects of the ring substituents, as described by the Hammett Linear Free Energy Relationship (LFER). oieau.fr For example, electron-withdrawing groups like the nitro group can increase the rate of hydrolysis, while electron-donating groups like the methoxy (B1213986) group can decrease it. oieau.fr The chlorine atom at the para position and the methyl group at the ortho position in this compound will have competing electronic and steric effects on the hydrolysis rate.
The pseudo-first-order rate constant for the hydrolysis of methyl benzoate (B1203000) shows a first-order dependence on the hydroxide ion concentration. oieau.fr While specific kinetic data for this compound is not available, the hydrolysis half-life of the parent compound, methyl benzoate, at pH 8 and 10°C has been estimated to be 1.8 years. oieau.fr The presence of a chlorine substituent is expected to alter this half-life. For comparison, the hydrolysis of methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate under alkaline conditions (NaOH in water and methanol) proceeds to completion after 4 hours of reflux. chemspider.com
Table 1: Investigated Substituted Methyl Benzoates and their Hammett Substituent Constants (σ) This table is based on data for related compounds and is for illustrative purposes as specific data for this compound was not found.
| Compound | Hammett Substituent Constant (σ) |
| Methyl benzoate | 0.00 |
| Methyl 4-methylbenzoate | -0.17 |
| Methyl 3-hydroxybenzoate | 0.12 |
| Methyl 4-methoxybenzoate | -0.27 |
| Methyl 4-chlorobenzoate | 0.23 |
| Methyl 3-chlorobenzoate (B1228886) | 0.37 |
| Methyl 4-nitrobenzoate | 0.78 |
| Methyl 3-nitrobenzoate | 0.71 |
| Data sourced from Steinberg et al. oieau.fr |
Biotic Degradation Pathways
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is a crucial process for the removal of many organic pollutants from the environment. The biodegradation of this compound would likely involve the initial hydrolysis of the ester bond, followed by the degradation of the resulting 4-chloro-2-methylbenzoic acid.
Under aerobic conditions, many microorganisms can utilize aromatic compounds as a source of carbon and energy. While specific studies on the aerobic biodegradation of this compound are scarce, research on related compounds provides a framework for its potential degradation pathways.
The aerobic degradation of chlorobenzoates is well-documented. For example, Pseudomonas aeruginosa 3mT can degrade high concentrations of 3-chlorobenzoate and 4-chlorobenzoate. nih.gov The degradation proceeds through the formation of the corresponding chlorocatechols via a modified ortho-pathway. nih.gov Similarly, the degradation of 4-chloro-2-methylphenol by an activated sludge isolate has been shown to proceed via a modified ortho-cleavage route. nih.gov This suggests that a likely aerobic pathway for this compound would involve its initial hydrolysis to 4-chloro-2-methylbenzoic acid, followed by dioxygenase-mediated cleavage of the aromatic ring.
The presence of both a chlorine atom and a methyl group on the aromatic ring can influence the biodegradability. The degradation of chlorinated benzenes by aerobic bacteria is often initiated by dioxygenases, leading to the formation of chlorocatechols. researchgate.net
In anoxic environments, such as sediments and groundwater, anaerobic biodegradation becomes the primary biological degradation mechanism. Specific studies on the anaerobic degradation of this compound were not found in the reviewed literature. However, research on the anaerobic degradation of its constituent parts, 4-methylbenzoate and chlorobenzoates, offers valuable insights.
The anaerobic degradation of 4-methylbenzoate has been studied in the denitrifying alphaproteobacterium Magnetospirillum sp. strain pMbN1. nih.govgfz-potsdam.de This strain utilizes a specific 4-methylbenzoyl-CoA pathway that is analogous to the anaerobic benzoyl-CoA degradation pathway. nih.govresearchgate.net The p-methyl group is conserved through dearomatization, ring cleavage, and β-oxidation. researchgate.net
The anaerobic degradation of chlorobenzoates often proceeds via reductive dechlorination, where the chlorine substituent is removed from the aromatic ring. For example, anaerobic bacterial consortia have been shown to dechlorinate 2-chlorobenzoate (B514982) at the ortho position. nih.gov The degradation of 4-chloro-2-methylphenoxyacetic acid (MCPA) under anaerobic conditions has been shown to involve the cleavage of the ether bond to form 4-chloro-2-methylphenol (MCP), which is then reductively dechlorinated to 2-methylphenol. nih.gov It is plausible that a similar reductive dechlorination step could be involved in the anaerobic degradation of the 4-chloro-2-methylbenzoic acid moiety of this compound.
While no studies have specifically identified microbial consortia or functional microorganisms capable of degrading this compound, research on related compounds points to several key genera.
For the degradation of chlorobenzoates and other chlorinated aromatic compounds, bacteria from the genera Pseudomonas, Rhodococcus, and Alcaligenes have been frequently implicated in aerobic degradation. nih.govmdpi.com Fungi, particularly white-rot fungi, are also known to degrade chlorinated pesticides through the action of extracellular enzymes like laccases and peroxidases. nih.gov
In anaerobic environments, consortia of microorganisms are often required for complete degradation. For the degradation of 4-methylbenzoate, Magnetospirillum sp. has been identified. nih.gov For the degradation of chlorobenzoates, sulfate-reducing and hydrogen-utilizing anaerobes have been found to be major components of degrading consortia. nih.gov Furthermore, studies on the anaerobic degradation of MCPA have shown significant enrichment of bacterial families such as Acidaminococcaceae and genera like Syntrophorhabdus and Dehalobacter. nih.gov These microorganisms could potentially play a role in the anaerobic degradation of this compound.
Table 2: Potential Functional Microorganisms in the Degradation of this compound Based on Studies of Related Compounds This table is speculative and based on the degradation of structurally similar compounds, as direct evidence for this compound is lacking.
| Degradation Condition | Potential Microorganism(s) | Related Compound(s) Studied | Reference(s) |
| Aerobic | Pseudomonas aeruginosa | 3-Chlorobenzoate, 4-Chlorobenzoate | nih.gov |
| Aerobic | Rhodococcus opacus, Rhodococcus ruber | Chlorinated catechols | mdpi.com |
| Aerobic | Activated sludge isolate (Gram-negative) | 4-Chloro-2-methylphenol | nih.gov |
| Anaerobic | Magnetospirillum sp. | 4-Methylbenzoate | nih.govresearchgate.net |
| Anaerobic | Acidaminococcaceae, Syntrophorhabdus, Dehalobacter | 4-Chloro-2-methylphenoxyacetic acid | nih.gov |
| Anaerobic | Sulfate-reducing and hydrogen-utilizing anaerobes | 2-Chlorobenzoate | nih.gov |
Metabolite Identification in Biological Degradation
The biological degradation of this compound is expected to begin with the hydrolysis of the ester bond, a common pathway for benzoate esters in the environment. This initial step would yield 4-chloro-2-methylbenzoic acid and methanol.
Following this, further degradation is likely to proceed through pathways observed for similar chlorinated aromatic compounds. Research on the herbicide Mecoprop has identified 4-chloro-2-methylphenol as a soil degradation product nih.gov. This suggests that a key subsequent step for 4-chloro-2-methylbenzoic acid is decarboxylation to form 4-chloro-2-methylphenol.
Further breakdown of the aromatic ring is anticipated. This can involve hydroxylation and dechlorination, potentially leading to metabolites such as 2-methylphenol (also known as o-cresol) and ultimately phenol (B47542) before the ring is cleaved entirely oecd.orgoecd.org. The biodegradation of chloro- and methyl-substituted benzoates by microorganisms like Pseudomonas often involves ortho or meta ring-fission pathways.
Environmental Distribution and Partitioning Behavior
The distribution of a chemical in the environment is governed by its physical and chemical properties. For this compound, these properties can be estimated to predict its behavior in various environmental compartments.
Air, Water, Soil, and Sediment Compartmental Analysis
Air: Direct data on the vapor pressure or Henry's Law constant for this compound is not readily available. However, for the related metabolite 4-chloro-2-methylphenol , the Henry's Law constant is estimated to be low (1.1 x 10⁻⁶ atm-m³/mol), suggesting it is not highly volatile from water nih.gov. Given its molecular weight of 184.62 g/mol , this compound can be classified as a semi-volatile organic compound, indicating that while some partitioning to the atmosphere is possible, it is not expected to be a dominant fate process nih.gov.
Water: As an ester, it is expected to have low to moderate water solubility. The related compound, 4-chloro-2-methylphenol, is classified as very toxic to aquatic life, and its presence in water is a concern fishersci.comcpachem.com. The German water hazard class (WGK) for the metabolite is 2, indicating it is hazardous to water sigmaaldrich.com. This suggests that both the parent compound and its primary metabolites pose a risk to aquatic environments.
Soil and Sediment: The octanol-water partition coefficient (Log Kow) is a key indicator of a substance's tendency to adsorb to soil and sediment. The estimated XLogP3 (a computational model for Log Kow) for this compound is 3.4 nih.gov. This value suggests a significant affinity for organic matter. Therefore, the compound is expected to partition from water into soil and sediment, where it may become more persistent. The metabolite 4-chloro-2-methylphenol has a lower XLogP3 of 2.8, indicating it is slightly more mobile but will still partition to solid phases nih.gov.
Bioaccumulation Potential Assessment
Bioaccumulation refers to the accumulation of a substance in an organism at a concentration higher than that in the surrounding environment. The potential for bioaccumulation is often assessed using the Log Kow value.
A Log Kow value greater than 3 is a common trigger for concern regarding bioaccumulation potential. With a computed XLogP3 of 3.4, this compound is considered to have a moderate potential for bioaccumulation in aquatic organisms nih.gov. Its metabolites, having lower Log Kow values, are expected to have a lower bioaccumulation potential nih.gov.
| Compound | CAS Number | Molecular Weight (g/mol) | XLogP3 (Log Kow) | Bioaccumulation Potential |
|---|---|---|---|---|
| This compound | 99585-12-3 | 184.62 | 3.4 nih.gov | Moderate |
| 4-chloro-2-methylphenol | 1570-64-5 | 142.58 | 2.8 nih.gov | Low to Moderate |
Ecotoxicological Assessment of Transformation Products
Since transformation products can be as or more toxic than the parent compound, assessing their ecotoxicity is a critical component of an environmental evaluation.
Aquatic Toxicity to Organisms (e.g., Fish, Daphnids, Algae)
The primary degradation products of this compound are themselves toxic to aquatic life. Phenolic compounds, in particular, are known to have significant effects on aquatic ecosystems.
4-chloro-2-methylphenol: This metabolite is classified as very toxic to aquatic organisms oecd.orgfishersci.comcpachem.com. Acute toxicity data show effects at low milligram-per-liter concentrations.
2-methylphenol (o-cresol): This compound is also toxic to aquatic life, with salmonid fish being particularly sensitive oecd.org.
Phenol: As the basic structure for these metabolites, phenol is moderately to highly toxic to a wide range of aquatic species waterquality.gov.auaquadocs.org.
The table below summarizes acute toxicity data for these key transformation products.
| Compound | Organism | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| 4-chloro-2-methylphenol | Fish (species not specified) | 96h LC50 | 2.3 - 6.6 | oecd.org |
| 4-chloro-2-methylphenol | Daphnids (Daphnia) | 48h EC50 | 0.29 - 1.0 | oecd.org |
| 4-chloro-2-methylphenol | Algae (species not specified) | 96h EC50 | 8.2 | oecd.org |
| 2-methylphenol (o-cresol) | Rainbow Trout (Oncorhynchus mykiss) | 96h LC50 | 8.4 | oecd.org |
| 2-methylphenol (o-cresol) | Water Flea (Daphnia magna) | 48h EC50 | 9.2 - 23.5 | oecd.org |
| 2-methylphenol (o-cresol) | Green Algae (Scenedesmus quadricauda) | 8d NOEC | 11 | oecd.org |
| Phenol | Fathead Minnow (Pimephales promelas) | 96h LC50 | > 100 | nih.gov |
| Phenol | Water Flea (Ceriodaphnia dubia) | 48h EC50 | 19 | waterquality.gov.au |
| Phenol | Green Algae (Selenastrum capricornutum) | 96h EC50 | 46 - 84 | ccme.ca |
Terrestrial Ecotoxicity
Specific data on the terrestrial ecotoxicity of this compound is not available. For its metabolite, 4-chloro-2-methylphenol , an OECD assessment concluded that based on a low predicted environmental concentration in soil (PECsoil) and a predicted no-effect concentration (PNECsoil), the risk for terrestrial organisms was not indicated under the evaluated scenarios oecd.org.
For cresols in general, they are known to be absorbed through the skin and can be irritating who.intepa.gov. While comprehensive studies on soil-dwelling organisms are limited, the primary risk in the terrestrial compartment would likely stem from soil pore water contamination, which would parallel the risks seen in aquatic systems.
Advanced Analytical Method Development
Chromatographic Techniques
Chromatography remains the cornerstone for the separation and analysis of organic compounds like Methyl 4-chloro-2-methylbenzoate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools, offering high resolution and sensitivity.
While a specific, validated HPLC method for this compound is not extensively documented in publicly available literature, methods developed for structurally similar compounds, such as chlorobenzoic acid isomers and other methyl esters, provide a strong foundation for its analysis. nih.govnih.gov A reverse-phase HPLC (RP-HPLC) approach is the most probable method of choice.
Method development would involve optimizing several key parameters:
Stationary Phase: A C18 column is a common starting point for the separation of non-polar to moderately polar compounds. nih.govnih.gov For separating positional isomers, specialized columns like a β-cyclodextrin bonded-phase column could offer enhanced selectivity. researchgate.net
Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or dilute trifluoroacetic acid) would be typical. nih.gov The gradient allows for the effective elution of the target analyte while separating it from potential impurities.
Detection: Ultraviolet (UV) detection is a standard and effective choice for aromatic compounds. The detection wavelength would be set near the absorbance maximum of this compound, likely in the 220-280 nm range. researchgate.net
Validation: A comprehensive validation process is crucial to ensure the method is fit for its intended purpose. nih.gov This involves assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov For instance, a study on chlorobenzoic acids demonstrated a linear range from 5 to 120 µg/mL with a limit of quantification (LOQ) of 5 µg/mL for several isomers. nih.gov
Table 1: Postulated HPLC Conditions for this compound Analysis
| Parameter | Suggested Condition | Rationale/Reference |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for moderately non-polar analytes. nih.gov |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid in Water (Gradient) | Provides good separation for chlorobenzoic acids. nih.gov |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate. nih.gov |
| Detection | UV at ~230 nm | Based on the aromatic and chlorinated structure. |
| Injection Volume | 10-20 µL | Standard injection volume. |
GC-MS is an ideal technique for the trace analysis of volatile and semi-volatile compounds like this compound. The esterification of the parent carboxylic acid to its methyl ester, in fact, enhances volatility specifically for gas chromatography applications. This method offers excellent sensitivity and specificity, particularly when operating in Selected Ion Monitoring (SIM) mode.
Key aspects of a GC-MS method for this compound would include:
Column: A non-polar or medium-polarity capillary column, such as a DB-5 (5% diphenyl–95% dimethyl polysiloxane) or equivalent, is suitable for separating chlorinated aromatic compounds. nih.gov
Injection: A splitless injection mode is typically used for trace analysis to ensure the maximum amount of analyte reaches the column. rsc.org
Temperature Program: A programmed temperature ramp is employed to separate the target analyte from other components in the sample matrix.
Mass Spectrometry: Electron Impact (EI) ionization is standard. For trace analysis, operating the mass spectrometer in SIM mode significantly enhances sensitivity and selectivity by monitoring only specific ions characteristic of this compound's mass spectrum. nih.govrsc.org This allows for detection limits in the low microgram-per-liter (µg/L) or even nanogram-per-liter (ng/L) range in water samples. nih.govnih.gov
A study on the determination of chlorobenzenes in water using GC-MS in SIM mode achieved detection limits in the range of 0.010-0.042 µg/L. nih.gov The analysis of various volatile aromatic and chlorinated hydrocarbons has been successfully performed using GC-MS, demonstrating its robustness for this class of compounds. dss.go.th
While this compound itself is not chiral, derivatives or related compounds synthesized from it may possess chiral centers. For instance, a patent describes the use of chiral HPLC to determine the optical purity of a more complex bradykinin (B550075) B1 receptor antagonist synthesized from this compound. google.com
Should a synthetic route or degradation process introduce a chiral center to the molecule, chiral chromatography would be essential for separating the resulting enantiomers. The development of an enantioselective method is a specialized task that involves screening various chiral stationary phases (CSPs). rsc.org These phases are designed to have differential interactions with the two enantiomers, leading to their separation.
Common strategies for chiral separation include:
Direct Separation: Using a column with a chiral stationary phase.
Indirect Separation: Derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.
The development of effective enantioseparation methods is a critical topic in chemical analysis, ensuring the purity and specific activity of chiral compounds. rsc.org
Electrochemical Methods for Detection and Quantification
Electrochemical sensors offer a promising alternative to chromatographic methods, providing rapid, sensitive, and often portable analysis. nih.gov While no specific electrochemical sensor for this compound is reported, the principles can be extrapolated from sensors developed for similar compounds, such as other halogenated organics and parabens (which are also benzoate (B1203000) esters). scienoc.comresearchgate.net
A potential electrochemical sensor could be based on voltammetric techniques, such as differential pulse voltammetry (DPV) or anodic stripping voltammetry (ASV). researchgate.netnih.gov The method would rely on the electrochemical oxidation or reduction of the target analyte at the surface of a modified electrode.
Key components for developing such a sensor include:
Working Electrode: The choice of electrode material is critical. Glassy carbon electrodes (GCE) are common platforms. nih.gov
Electrode Modification: The electrode surface is often modified to enhance sensitivity and selectivity. nih.gov For a chlorinated aromatic compound, this could involve using nanomaterials (e.g., carbon nanofibers, metallic nanoparticles) or creating a molecularly imprinted polymer (MIP) film on the electrode surface. nih.govnih.gov An MIP sensor is created by polymerizing a film in the presence of the target analyte (the template), which leaves behind specific recognition sites after its removal, leading to high selectivity. nih.gov
Measurement Principle: In DPV, the current is measured as a function of a potential waveform, and the peak current is proportional to the analyte concentration. nih.gov A sensor for methylparaben, for example, achieved a detection limit of 0.05 µmol L⁻¹ using DPV. scienoc.com ASV involves a preconcentration step where the analyte is deposited onto the electrode at a specific potential, followed by a stripping step where the potential is scanned and the resulting oxidation current is measured. researchgate.net
The development of such sensors could provide a cost-effective tool for the rapid screening of this compound in various samples. rsc.org
Sample Preparation Strategies for Complex Matrices
The analysis of this compound in complex matrices such as soil, sediment, or wastewater requires an effective sample preparation step to extract and concentrate the analyte and remove interfering substances. nih.govnih.gov
Commonly employed and effective strategies include:
Accelerated Solvent Extraction (ASE): This technique uses conventional solvents at elevated temperatures and pressures to rapidly extract analytes from solid samples like soil. nih.govyoutube.com A method for extracting chlorobenzoic acids from soil used a mixture of hexane (B92381) and acetone, achieving recoveries above 82%. nih.gov
Solid-Phase Extraction (SPE): SPE is a widely used and highly effective method for extracting and cleaning up analytes from liquid samples like water. nih.govnih.gov For chlorinated aromatic compounds, a C18-bonded silica (B1680970) sorbent is commonly used. nih.gov The sample is passed through the SPE cartridge, where the analyte is retained. After washing away interferences, the analyte is eluted with a small volume of an organic solvent. researchgate.net
Microextraction Techniques: Miniaturized extraction techniques are gaining popularity due to their reduced solvent consumption and environmental impact.
Solid-Phase Microextraction (SPME): In SPME, a fused silica fiber coated with a stationary phase is exposed to the sample. The analytes partition onto the fiber and are then thermally desorbed directly into the GC injector. dss.go.th
Microextraction by Packed Sorbent (MEPS): This is a miniaturized version of SPE where the sorbent (e.g., C18) is packed into a syringe. nih.gov It allows for the rapid processing of small sample volumes and can be directly coupled to GC-MS for a fully automated analysis. nih.gov
Table 2: Comparison of Sample Preparation Techniques for Complex Matrices
| Technique | Principle | Applicable Matrix | Advantages | Reference |
|---|---|---|---|---|
| Accelerated Solvent Extraction (ASE) | Solvent extraction at high temperature and pressure | Soil, Sediment, Tissue | Fast, efficient, automated | nih.govyoutube.com |
| Solid-Phase Extraction (SPE) | Analyte partitioning between liquid sample and solid sorbent | Water, Wastewater | High concentration factor, good cleanup | nih.govnih.gov |
| Solid-Phase Microextraction (SPME) | Analyte adsorption onto a coated fiber | Water, Air | Solvent-free, simple, sensitive | dss.go.th |
| Microextraction by Packed Sorbent (MEPS) | Miniaturized SPE within a syringe | Water, Biological fluids | Low sample/solvent volume, automatable | nih.gov |
The selection of the most appropriate sample preparation method depends on the matrix type, the required detection limit, and the analytical instrumentation available. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Improved Efficiency
While established methods for the synthesis of Methyl 4-chloro-2-methylbenzoate exist, primarily through the esterification of 4-chloro-2-methylbenzoic acid, there remains considerable scope for improvement in terms of efficiency, sustainability, and cost-effectiveness. Future research should focus on the development of novel synthetic strategies that address these aspects.
One promising avenue is the exploration of catalytic methods. The development of novel catalysts for the direct esterification of 4-chloro-2-methylbenzoic acid could lead to milder reaction conditions, reduced reaction times, and higher yields. Furthermore, investigating enzymatic synthesis presents a green and highly selective alternative to traditional chemical methods. Lipases, for instance, could be explored for their potential to catalyze the esterification in environmentally benign solvent systems.
The application of continuous flow chemistry to the synthesis of this compound itself, not just its subsequent derivatives, is another area ripe for exploration. Flow reactors offer superior control over reaction parameters, leading to improved safety, consistency, and scalability. The development of a continuous process for its production could significantly enhance its industrial viability.
| Synthesis Improvement Area | Potential Approaches | Expected Benefits |
| Catalysis | Development of novel solid acid catalysts, organocatalysts. | Milder conditions, higher yields, easier catalyst separation. |
| Biocatalysis | Screening and engineering of enzymes (e.g., lipases). | High selectivity, green reaction conditions, reduced waste. |
| Flow Chemistry | Optimization of reaction conditions in a continuous flow setup. | Enhanced safety, scalability, and process control. |
Exploration of Undiscovered Biological Activities
Currently, the known biological activities associated with this compound are primarily observed in its derivatives. For instance, derivatives have shown potential as anticonvulsants and as DNA-cleaving agents. However, the intrinsic biological activity of the parent compound, this compound, remains largely uncharted territory.
A systematic and comprehensive biological screening of this compound is a crucial next step. This could involve a battery of in-vitro assays to assess its activity against a wide range of biological targets, including enzymes, receptors, and various cell lines. High-throughput screening campaigns could efficiently probe its potential as an antimicrobial, antiviral, or anticancer agent. The structural similarity to other biologically active benzoate (B1203000) derivatives suggests that such explorations may yield surprising and valuable results.
In-depth Mechanistic Studies of Chemical Reactions
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic protocols and designing new ones. For this compound, while the radical chain mechanism for the bromination of the methyl group is generally understood, detailed mechanistic studies of other transformations are lacking.
Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of key reactions. For example, a detailed kinetic and isotopic labeling study of the esterification of 4-chloro-2-methylbenzoic acid could provide valuable insights into the transition states and intermediates involved. Similarly, a deeper mechanistic understanding of the nucleophilic substitution reactions at the aromatic ring or the hydrolysis of the ester group would be highly beneficial for controlling reaction outcomes and minimizing by-product formation.
Advanced Computational Modeling for Property Prediction
In recent years, computational chemistry has emerged as a powerful tool for predicting the physicochemical and biological properties of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, there is a significant opportunity to apply advanced computational modeling techniques.
Density Functional Theory (DFT) calculations can be employed to predict a range of properties, including its electronic structure, reactivity indices, and spectroscopic characteristics. Such calculations can also be used to model the transition states of its various reactions, providing a theoretical framework for the mechanistic studies mentioned above.
| Computational Method | Application for this compound | Potential Insights |
| Density Functional Theory (DFT) | Calculation of electronic properties, reaction energetics. | Prediction of reactivity, spectroscopic data, and reaction mechanisms. |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the biological activity of derivatives. | Identification of key structural features for targeted drug design. |
| AI-driven Retrosynthesis | Prediction of novel synthetic routes. | Discovery of more efficient and innovative synthesis strategies. |
Sustainable and Environmentally Benign Applications of the Compound
The principles of green chemistry are increasingly guiding chemical synthesis and application. For this compound, there is a need to explore its role in more sustainable chemical processes. This extends beyond simply developing greener synthetic routes to the compound itself.
Future research should focus on utilizing this compound as a building block in environmentally benign synthetic transformations. This could involve its use in solvent-free reactions, or in catalytic cycles that have high atom economy and low E-factors. The use of its precursor, 4-chloro-2-methylbenzoic acid, in the synthesis of other valuable compounds through greener pathways is also an area worthy of investigation.
Furthermore, exploring the potential for the biodegradation of this compound and its derivatives is crucial from an environmental perspective. Understanding its environmental fate and identifying or engineering microorganisms capable of its degradation would be a significant step towards its sustainable use. The enzymatic dechlorination of related compounds has been studied and could provide a starting point for such research. smolecule.com
Q & A
Q. What are the established synthetic routes for Methyl 4-Chloro-2-methylbenzoate, and what reaction conditions are critical for yield optimization?
this compound is synthesized via esterification of 4-chloro-2-methylbenzoic acid with methanol under acidic catalysis. Key parameters include:
- Temperature control : Maintaining 60–70°C to balance reaction rate and side-product formation.
- Catalyst selection : Concentrated sulfuric acid or p-toluenesulfonic acid for efficient esterification.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product from unreacted starting materials .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methyl and chloro groups) via chemical shifts and coupling patterns.
- HPLC-UV : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients.
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 198.029) .
Q. What are the common chemical transformations of this compound in organic synthesis?
- Nucleophilic aromatic substitution : Chloro group replacement with amines or alkoxides under basic conditions.
- Hydrolysis : Conversion to 4-chloro-2-methylbenzoic acid using NaOH/ethanol reflux.
- Reduction : Lithium aluminum hydride (LiAlH) reduces the ester to 4-chloro-2-methylbenzyl alcohol .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies between calculated and observed NMR/X-ray data may arise from conformational flexibility or crystal packing effects. Strategies include:
- DFT calculations : Compare theoretical NMR chemical shifts with experimental values.
- Single-crystal X-ray diffraction : Resolve ambiguities in substituent positions (e.g., distinguishing ortho vs. para chloro placement) .
Q. What methodologies are employed to evaluate the biological activity of this compound derivatives?
- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., kinases) using fluorogenic substrates.
- Molecular docking : Predict binding modes of derivatives modified at the chloro or methyl positions.
- SAR studies : Correlate substituent electronegativity (Cl, CH) with activity trends .
Q. How should researchers handle reactive intermediates during derivatization?
- Inert atmosphere : Use Schlenk lines or gloveboxes for air-sensitive reactions (e.g., Grignard additions).
- Quenching protocols : Neutralize acidic byproducts with aqueous NaHCO before extraction.
- PPE : Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure to corrosive reagents .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process analytical technology (PAT) : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy.
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent polarity) using response surface methodology.
- Stability testing : Assess degradation under accelerated conditions (40°C/75% RH) to refine storage protocols .
Data Contradiction Analysis
Q. How should conflicting results in reaction yields be addressed when modifying substituents?
- Statistical validation : Perform triplicate experiments with ANOVA to identify significant variables.
- Mechanistic studies : Use isotopic labeling (O ester) to trace hydrolysis pathways.
- Cross-validation : Compare results with analogous compounds (e.g., fluoro or bromo derivatives) to isolate electronic effects .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
